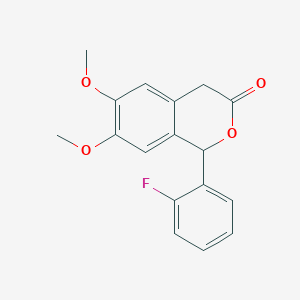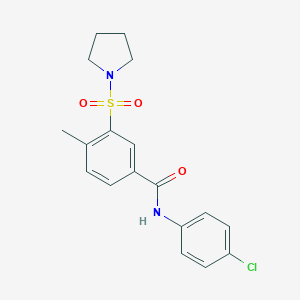
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one, also known as FDI, is a compound with potential therapeutic applications. It is a member of the isochromanone family of compounds, which have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties. FDI is a promising candidate for drug development due to its unique chemical structure and potential biological activity.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the activity of several enzymes involved in these pathways, including COX-2 and NF-κB.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons against oxidative stress, and the inhibition of pro-inflammatory cytokine production. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
The advantages of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its potential therapeutic applications, its unique chemical structure, and its ability to inhibit several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. The limitations of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
For research on 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential side effects in animal models. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one may also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes research. Overall, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is a promising compound with potential therapeutic applications in several fields, and further research is needed to fully understand its biological activity and potential clinical applications.
合成方法
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Friedel-Crafts reaction. The Pechmann condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of a catalyst. The Friedel-Crafts reaction involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one with high yields and purity.
科学研究应用
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and inflammation. In cancer research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection studies, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases. In inflammation research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
属性
产品名称 |
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
|---|---|
分子式 |
C17H15FO4 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C17H15FO4/c1-20-14-7-10-8-16(19)22-17(12(10)9-15(14)21-2)11-5-3-4-6-13(11)18/h3-7,9,17H,8H2,1-2H3 |
InChI 键 |
AOTMKPMQISHXAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC |
规范 SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)




![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)







![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)